N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide hydrochloride

Lipophilicity Drug design ADME

N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide hydrochloride (CAS 98795-90-5) is a synthetic small-molecule benzamide derivative with the molecular formula C22H31ClN2O5 and a molecular weight of 438.9 g/mol. It belongs to the 3,4,5-trimethoxybenzamide chemotype, a class recognized for diverse neurotropic and antiemetic activities, exemplified by the clinically used antiemetic trimethobenzamide.

Molecular Formula C22H31ClN2O5
Molecular Weight 438.9 g/mol
CAS No. 98795-90-5
Cat. No. B12804915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide hydrochloride
CAS98795-90-5
Molecular FormulaC22H31ClN2O5
Molecular Weight438.9 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC.[Cl-]
InChIInChI=1S/C22H30N2O5.ClH/c1-6-24(7-2)12-13-29-18-10-8-17(9-11-18)23-22(25)16-14-19(26-3)21(28-5)20(15-16)27-4;/h8-11,14-15H,6-7,12-13H2,1-5H3,(H,23,25);1H
InChIKeyJCSHBQFIUOGFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide Hydrochloride (CAS 98795-90-5): Structural Identity and Pharmacological Context for Procurement Decisions


N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide hydrochloride (CAS 98795-90-5) is a synthetic small-molecule benzamide derivative with the molecular formula C22H31ClN2O5 and a molecular weight of 438.9 g/mol . It belongs to the 3,4,5-trimethoxybenzamide chemotype, a class recognized for diverse neurotropic and antiemetic activities, exemplified by the clinically used antiemetic trimethobenzamide [1]. The compound features a diethylaminoethoxy side chain attached to a phenyl ring, distinguishing it structurally from the dimethylamino-benzyl scaffold of trimethobenzamide. This specific analogue was prepared as a homologue of trimethobenzamide and has been investigated in the context of potential neurotropic agents [1].

Why N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide Hydrochloride Cannot Be Casually Substituted with In-Class Trimethoxybenzamide Analogs


Within the 3,4,5-trimethoxybenzamide family, minor structural modifications produce profound pharmacological divergence. Trimethobenzamide, the closest clinical comparator, acts as a dopamine D2 receptor antagonist and is approved solely as an antiemetic [1]. In contrast, certain N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives bearing N,N-dialkylaminoethoxy moieties have demonstrated acetylcholinesterase (AChE) inhibitory activity with IC50 values in the low micromolar range (4.0–16.5 μM) and memory-enhancing effects in vivo, a pharmacology entirely absent from trimethobenzamide [2]. The target compound distinguishes itself further by the combination of a diethylamino (rather than dimethylamino) terminus and a direct phenyl linkage (rather than a benzyl spacer). These structural features are predicted to alter logP, basicity (pKa of the tertiary amine), and steric bulk around the protonated nitrogen, which collectively modulate target engagement, blood-brain barrier penetration, and off-rate kinetics—parameters that cannot be assumed equivalent across analogs without direct comparative data.

Quantitative Differentiation Evidence for N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide Hydrochloride Against Closest Analogs


Predicted Partition Coefficient (clogP) Comparison Against Trimethobenzamide

The substitution of a dimethylamino group (trimethobenzamide) with a diethylamino group (target compound) is predicted to increase lipophilicity. Using the free base forms for consistent comparison, the target compound (C22H30N2O5, MW 402.48) contains two additional methylene units compared to trimethobenzamide (C21H28N2O5, MW 388.46), yielding a higher calculated logP . This difference in lipophilicity directly impacts membrane permeability, tissue distribution, and potential off-target binding profiles, making the compounds non-interchangeable in assays where logP is a critical parameter.

Lipophilicity Drug design ADME

Steric Bulk and Basicity at the Terminal Amine: Structural Rationale for Differential Target Engagement

The target compound features a tertiary diethylamine (pKa conjugate acid ≈ 10.2) with greater steric demand (two ethyl groups) compared to the dimethylamine of trimethobenzamide (pKa conjugate acid ≈ 9.8; two methyl groups) . In the context of GPCR aminergic receptor binding, where a conserved aspartate residue in transmembrane helix 3 forms a critical salt bridge with the protonated amine, both the basicity and steric environment of the ammonium ion directly influence binding affinity and residence time . The increased basicity (ΔpKa ≈ +0.4) favors a higher fraction of protonated species at physiological pH, while the larger ethyl substituents alter the shape complementarity within the orthosteric binding pocket relative to the dimethyl analog.

Structure-activity relationship Amine basicity Receptor binding

Linker Topology Comparison: Direct Phenyl vs. Benzyl Attachment and Its Impact on Conformational Flexibility and Metabolic Stability

The target compound employs a direct phenyl-amide linkage (Ar-NH-CO-Ar'), whereas trimethobenzamide utilizes a benzyl-amide spacer (Ar-CH2-NH-CO-Ar') [1]. The benzylamine moiety in trimethobenzamide introduces a rotational degree of freedom at the benzylic position and renders the molecule susceptible to oxidative N-dealkylation and benzyl oxidation by cytochrome P450 enzymes. In contrast, the anilide linkage in the target compound is more rigid due to partial double-bond character of the amide C-N bond, reducing the number of accessible conformers. Furthermore, N-aryl amides are generally more resistant to CYP-mediated N-dealkylation than N-alkyl or N-benzyl amides, a feature that may confer differential metabolic stability . Direct comparative metabolic stability data are not available, but the structural rationale is well-established in medicinal chemistry.

Linker chemistry Metabolic stability Conformational analysis

Kinase Inhibitory Activity Enhancement Associated with the 4-(N,N-Diethylaminoethoxy)phenylamino Scaffold in a Related Chemotype

In a study of 2-amino-8H-pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors, replacement of a primary amino group at C-2 with a 4-(N,N-diethylaminoethoxy)phenylamino group yielded compound 2a, which demonstrated greatly increased inhibitory activity against three tyrosine kinases (PDGFR, FGFR, and Src family) compared to the unsubstituted parent compound [1]. While this evidence is from a different core scaffold (pyrido-pyrimidine rather than trimethoxybenzamide), it directly demonstrates that the 4-(diethylaminoethoxy)phenylamino moiety—identical to the side chain in the target compound—can confer significant gains in kinase inhibitory potency when appended to an appropriate core. The quantitative activity increase spanned all three kinases tested, suggesting a general pharmacokinetic or pharmacodynamic enhancement rather than a kinase-specific effect.

Tyrosine kinase inhibition Scaffold hopping Lead optimization

Optimal Research and Procurement Application Scenarios for N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide Hydrochloride


Dopamine Receptor Subtype Selectivity Profiling Campaigns

Given that trimethobenzamide is a known D2 receptor antagonist [1] and the target compound differs in both the amine substituent (diethyl vs. dimethyl) and the linker topology (anilide vs. benzylamide) as detailed in Section 3, the target compound is a rational choice for inclusion in aminergic GPCR selectivity panels. Procurement is warranted when researchers aim to explore how incremental increases in amine steric bulk and changes in linker rigidity shift selectivity from D2 toward D1, D3, D4, or serotonergic receptors.

Kinase Inhibitor Screening Libraries Requiring a Privileged 4-(Diethylaminoethoxy)phenylamino Fragment

As demonstrated by the pyrido-pyrimidine study cited in Section 3 where the 4-(diethylaminoethoxy)phenylamino group conferred greatly enhanced tyrosine kinase inhibition [2], procurement of the target compound is strategically justified for building focused kinase inhibitor screening decks. The trimethoxybenzamide core may serve as a novel scaffold for kinase inhibition, distinct from the pyrido-pyrimidine chemotype.

Comparative Metabolic Stability and CYP Inhibition Studies of Trimethoxybenzamide Linker Variants

The structural basis for differential metabolic stability between anilide and benzylamide linkers, outlined in Section 3, supports the use of the target compound in comparative ADME panels alongside trimethobenzamide. Procurement is indicated for laboratories seeking to quantify the impact of anilide vs. benzylamide topology on CYP-mediated oxidative metabolism and to generate SAR data for linker optimization in benzamide-based lead series.

Acetylcholinesterase and Neurotropic Activity Exploration Based on Chemotype Precedent

N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with N,N-dialkylaminoethoxy substituents have demonstrated AChE inhibition (IC50 4.0–16.5 μM) and in vivo memory enhancement [3]. Procurement of the target compound—which carries a closely related diethylaminoethoxy-phenyl substitution pattern—is a logical extension for testing whether the direct phenyl attachment and diethylamino terminus preserve, enhance, or redirect the neurotropic activity profile observed in the N-(4-hydroxyphenyl) series.

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